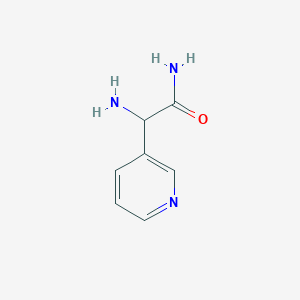
(4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine is an organic compound with the molecular formula C12H13ClF5NO. This compound features a benzyl group substituted with a chlorine atom at the para position and an amine group attached to a propyl chain that is further substituted with a pentafluoroethyloxy group. The presence of both electron-withdrawing and electron-donating groups makes this compound interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-chlorobenzyl chloride and 3-pentafluoroethyloxy-propylamine.
Reaction Conditions:
Industrial Production Methods
In an industrial setting, the synthesis might involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can target the benzyl chloride moiety, converting it to a benzyl alcohol.
Substitution: The chlorine atom on the benzyl ring can be substituted with various nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Hydroxyl-substituted benzyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structural features.
Bioconjugation: Can be used to modify biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Diagnostics: Utilized in the synthesis of diagnostic probes.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
作用機序
The mechanism by which (4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine exerts its effects depends on its application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The pentafluoroethyloxy group can enhance binding affinity through hydrophobic interactions, while the amine group can form hydrogen bonds with the enzyme’s active site residues.
類似化合物との比較
Similar Compounds
(4-Chloro-benzyl)-(3-trifluoromethyloxy-propyl)-amine: Similar structure but with a trifluoromethyloxy group instead of a pentafluoroethyloxy group.
(4-Bromo-benzyl)-(3-pentafluoroethyloxy-propyl)-amine: Similar structure but with a bromine atom instead of chlorine.
(4-Chloro-benzyl)-(3-methoxy-propyl)-amine: Similar structure but with a methoxy group instead of a pentafluoroethyloxy group.
Uniqueness
The presence of the pentafluoroethyloxy group in (4-Chloro-benzyl)-(3-pentafluoroethyloxy-propyl)-amine imparts unique electronic properties, making it more hydrophobic and potentially more reactive in certain chemical environments compared to its analogs. This makes it particularly valuable in applications requiring strong hydrophobic interactions or specific electronic characteristics.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
特性
分子式 |
C12H13ClF5NO |
|---|---|
分子量 |
317.68 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C12H13ClF5NO/c13-10-4-2-9(3-5-10)8-19-6-1-7-20-12(17,18)11(14,15)16/h2-5,19H,1,6-8H2 |
InChIキー |
WDFWFZLURQPUHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNCCCOC(C(F)(F)F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B12111712.png)
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)
![1-[2-Hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B12111724.png)
![Bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B12111725.png)
![2-(4,13-Dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12111734.png)
![13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12111741.png)






![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)
